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Compound of Interest

Compound Name: cis-2-Bromocyclohexanol

Cat. No.: B101969

An In-depth Technical Guide to cis-2-Bromocyclohexanol: Properties, Synthesis, and
Reactivity

This technical guide provides comprehensive information on cis-2-Bromocyclohexanol,
tailored for researchers, scientists, and professionals in drug development. It covers the
compound's chemical identity, physical properties, safety data, detailed experimental protocols
for its synthesis and key reactions, and visualizations of its chemical pathways.

Compound Identification and Properties

cis-2-Bromocyclohexanol is a halogenated alcohol derivative of cyclohexane. Its
stereochemistry, with the bromine and hydroxyl groups on the same side of the ring, dictates its
unique reactivity compared to its trans-isomer.

IUPAC Name:rel-(1R,2S)-2-Bromocyclohexanol Synonyms: cis-2-Bromocyclohexanol CAS
Number: 16536-57-5

Physicochemical Data

The following table summarizes the key physical and chemical properties of cis-2-
Bromocyclohexanol.
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Property Value Source
Molecular Formula CeH11Bro
Molecular Weight 179.055 g/mol
_ _ 301.6 - 302 K (28.45 - 28.85
Melting Point
OC)
Boiling Point 323 K (50 °C) at 0.001 bar
Not specified (typically a liquid
Appearance

or low-melting solid)

INChIl=1S/C6H11BrO/c7-5-3-1-
IUPAC Standard InChl 2-4-6(5)8/h5-6,8H,1-
4H2/t5-,6+/m0/s1

AAMCLCZHZXKWRV-

IUPAC Standard InChiKey
NTSWFWBYSA-N

Spectroscopic Data

While raw spectral data is instrument-dependent, the following table outlines the expected
spectroscopic characteristics for cis-2-Bromocyclohexanol based on its structure.
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Spectroscopy Characteristic Features
Expected chemical shifts (8) in ppm (relative to
TMS): C-OH: ~65-75 ppm; C-Br: ~55-65 ppm;
15C NMR ) pp pp

Other ring carbons (CHz): ~20-40 ppm. The

exact shifts are influenced by stereochemistry.

IR Spectroscopy

Key absorption bands (cm~1): Strong, broad
peak for O-H stretch (~3200-3600 cm~1); C-H
stretches (~2850-3000 cm~1); C-Br stretch
(~=500-600 cm™1); C-O stretch (~1050-1150

cm™1).

Mass Spectrometry

Molecular ion (M*) peak expected at m/z 178
and 180 in an approximate 1:1 ratio,
characteristic of a single bromine atom.
Common fragments would include loss of H20
(M-18), loss of Br (M-79/81), and cyclohexene

fragments.

Safety and Handling

cis-2-Bromocyclohexanol is classified as a hazardous substance. Appropriate personal

protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn

at all times. All manipulations should be performed in a well-ventilated fume hood.

Hazard Class

GHS Hazard Statement

Acute Toxicity, Oral

H302: Harmful if swallowed

Skin Corrosion/Irritation

H315: Causes skin irritation

Eye Damage/Irritation

H319: Causes serious eye irritation

STOT, Single Exposure

H335: May cause respiratory irritation

Experimental Protocols
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The stereochemistry of 2-bromocyclohexanol is determined by the synthetic route chosen. The
standard synthesis from cyclohexene using N-Bromosuccinimide in an aqueous solvent yields
the trans-isomer due to the mechanism of anti-addition. The synthesis of the cis-isomer is less
direct.

Synthesis Workflow: cis vs. trans Isomers

The diagram below illustrates the divergent synthetic pathways starting from cyclohexene to
obtain the cis and trans isomers of 2-bromocyclohexanol.

Caption: Synthetic routes to cis- and trans-2-bromocyclohexanol.

Protocol 1: Synthesis of trans-2-Bromocyclohexanol
(Reference Method)

This protocol is adapted from established procedures for halohydrin formation from alkenes.

Reaction Setup: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, add 5.0 g
(27.8 mmol) of N-bromosuccinimide (NBS) and 30 mL of distilled water.

» Addition of Alkene: Add 5.7 mL of cyclohexene to the stirring mixture at room temperature.

¢ Reaction: Continue stirring until the solid NBS, which is denser than water, has completely
reacted and disappeared.

o Workup: Transfer the mixture to a separatory funnel and extract the organic portion with
diethyl ether (2 x 20 mL).

¢ Drying and Isolation: Dry the combined organic layers with anhydrous sodium sulfate, filter,
and remove the solvent using a rotary evaporator.

 Purification: The crude product can be purified by distillation under reduced pressure (boiling
point approx. 61-62 °C at 2 mmHg) to yield pure trans-2-bromocyclohexanol.

Protocol 2: Synthesis of cis-2-Bromocyclohexanol
(Proposed Method)
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This synthesis proceeds via an epoxide intermediate, where the subsequent ring-opening
controls the stereochemistry.

Step A: Epoxidation of Cyclohexene

e Reaction Setup: In a 250 mL round-bottom flask, dissolve cyclohexene (1.0 eq) in
dichloromethane (DCM).

¢ Reagent Addition: Cool the solution in an ice bath and add meta-chloroperoxybenzoic acid
(m-CPBA, 1.1 eq) portion-wise over 15 minutes.

e Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring
by TLC.

o Workup: Quench the reaction by adding a 10% aqueous solution of sodium sulfite. Separate
the organic layer, wash with saturated sodium bicarbonate solution and then brine.

« |solation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate
under reduced pressure to yield crude cyclohexene oxide.

Step B: Ring-Opening of Cyclohexene Oxide

o Reaction Setup: Dissolve the crude cyclohexene oxide (1.0 eq) in a suitable solvent such as
diethyl ether or THF in a flask cooled in an ice bath.

o Reagent Addition: Slowly add an aqueous solution of hydrobromic acid (HBr, 48%, 1.2 eq)
dropwise with vigorous stirring.

o Reaction: After the addition is complete, allow the mixture to stir at 0°C for 1 hour, then warm
to room temperature and stir for an additional 2 hours.

 To cite this document: BenchChem. [I[UPAC name and CAS number for "cis-2-
Bromocyclohexanol"]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b101969#iupac-name-and-cas-number-for-cis-2-
bromocyclohexanol]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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